molecular formula C12H15NO4S B2753295 (2E)-3-[3-(dimethylsulfamoyl)phenyl]but-2-enoic acid CAS No. 1181753-41-2

(2E)-3-[3-(dimethylsulfamoyl)phenyl]but-2-enoic acid

Cat. No. B2753295
CAS RN: 1181753-41-2
M. Wt: 269.32
InChI Key: VPDODVZBQQMWIJ-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-[3-(Dimethylsulfamoyl)phenyl]but-2-enoic acid, otherwise known as DMSPBA, is a compound that has been studied extensively for its potential applications in scientific research. DMSPBA is a small molecule that has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for research in many scientific fields. In

Scientific Research Applications

DMSPBA has been studied for its potential applications in scientific research. It has been used in studies examining the effects of cell death, apoptosis, and autophagy. It has also been used in the study of cancer, inflammation, and immune system response. Additionally, DMSPBA has been used in research on the effects of oxidative stress, as well as in studies of the effects of different types of radiation, such as UV radiation and X-ray radiation.

Mechanism of Action

The mechanism of action of DMSPBA is not fully understood. However, it is believed that DMSPBA can interact with certain proteins in the body, such as NF-κB and STAT3, which are involved in the regulation of cell death, apoptosis, and autophagy. Additionally, DMSPBA has been found to inhibit the activity of certain enzymes, such as caspase-3 and caspase-7, which are involved in the regulation of apoptosis.
Biochemical and Physiological Effects
DMSPBA has been found to have a wide range of biochemical and physiological effects. It has been found to induce cell death and apoptosis in certain types of cells, such as cancer cells. It has also been found to inhibit the growth of certain types of cancer cells, as well as to inhibit the formation of new blood vessels in tumors. Additionally, DMSPBA has been found to reduce inflammation and to modulate the immune system response.

Advantages and Limitations for Lab Experiments

DMSPBA has several advantages for use in lab experiments. It is a small molecule, making it easy to store and handle. Additionally, it is relatively inexpensive and can be synthesized in the lab. However, there are also some limitations to using DMSPBA in lab experiments. It is not very stable and can degrade over time. Additionally, it can be toxic to certain types of cells, making it unsuitable for use in some experiments.

Future Directions

The potential applications of DMSPBA are vast and there is still much to be learned about its biochemical and physiological effects. Possible future directions of research include exploring the effects of DMSPBA on other types of cells, such as stem cells and neurons, and further investigating the mechanism of action of DMSPBA. Additionally, further research could be done to explore the potential applications of DMSPBA in the treatment of diseases, such as cancer and inflammation. Finally, more research could be done to develop more stable forms of DMSPBA for use in lab experiments.

Synthesis Methods

DMSPBA is synthesized primarily through a reaction between 3-dimethylsulfamoylphenylacetic acid and 2-bromobutane. This reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium chloride. The reaction is typically carried out in an organic solvent, such as dichloromethane, and yields DMSPBA as the main product.

properties

IUPAC Name

(E)-3-[3-(dimethylsulfamoyl)phenyl]but-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-9(7-12(14)15)10-5-4-6-11(8-10)18(16,17)13(2)3/h4-8H,1-3H3,(H,14,15)/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDODVZBQQMWIJ-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C1=CC(=CC=C1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)O)/C1=CC(=CC=C1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[3-(dimethylsulfamoyl)phenyl]but-2-enoic acid

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